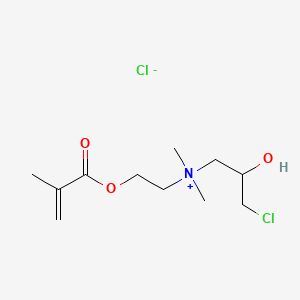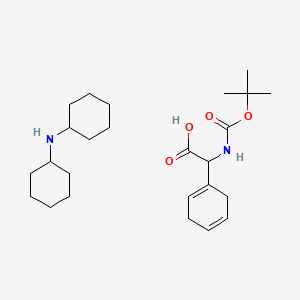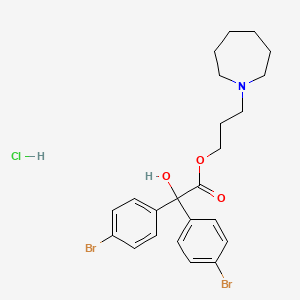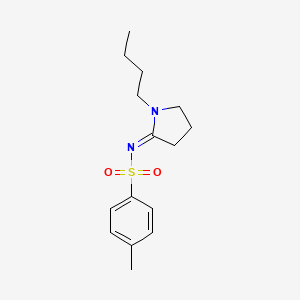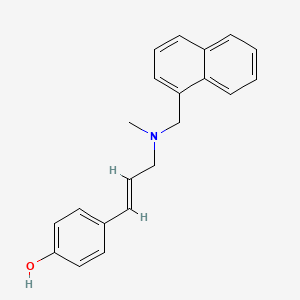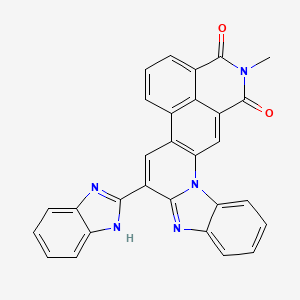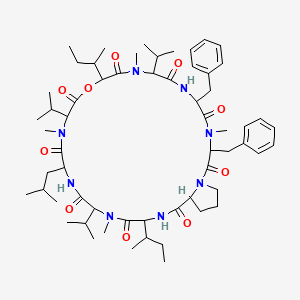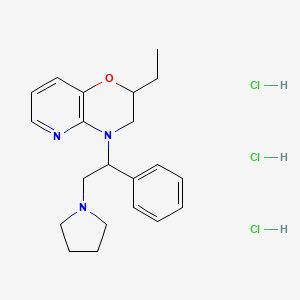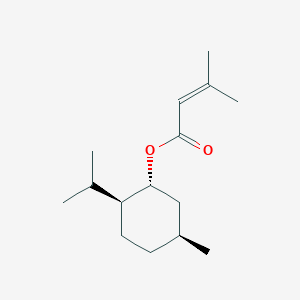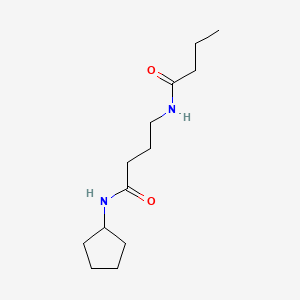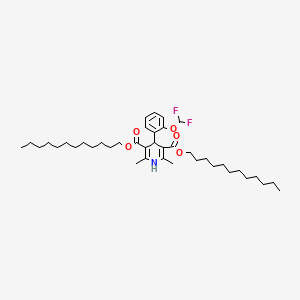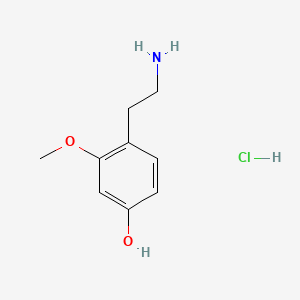
4-(2-Aminoethyl)-3-methoxyphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-3-methoxyphenol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an aminoethyl group and a methoxyphenol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-methoxyphenol hydrochloride typically involves the reaction of 3-methoxyphenol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory but is optimized for higher efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-3-methoxyphenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, each with unique properties and applications.
Scientific Research Applications
4-(2-Aminoethyl)-3-methoxyphenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-3-methoxyphenol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The methoxyphenol group contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but different functional groups.
Tyramine: A naturally occurring monoamine compound with similar biological activity.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another compound with an aminoethyl group but different chemical properties.
Uniqueness
4-(2-Aminoethyl)-3-methoxyphenol hydrochloride is unique due to its combination of aminoethyl and methoxyphenol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34536-15-7 |
|---|---|
Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-8(11)3-2-7(9)4-5-10;/h2-3,6,11H,4-5,10H2,1H3;1H |
InChI Key |
FMLDJYGRZUHJQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


